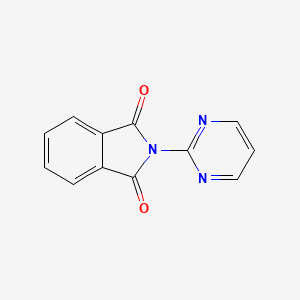

2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-pyrimidin-2-ylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2/c16-10-8-4-1-2-5-9(8)11(17)15(10)12-13-6-3-7-14-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGXVUFOJCGFMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties:

- Molecular Weight: 200.19 g/mol

- LogP: 1.1794 (indicating moderate lipophilicity)

- Polar Surface Area: 50.108 Ų

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial , anticancer , and antiviral agent.

Antimicrobial Activity

A study highlighted that derivatives of isoindole compounds exhibit increased antimicrobial properties upon halogenation. Specifically, tetra-brominated isoindole derivatives showed enhanced activity against various pathogens, suggesting that modifications to the isoindole ring can significantly impact antimicrobial efficacy .

Anticancer Activity

Research indicates that compounds containing the isoindole moiety can inhibit cancer cell growth. For instance, a derivative of isoindole was tested against several cancer cell lines and demonstrated selective cytotoxicity towards tumorigenic cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. A study reported that certain pyrimidine derivatives exhibited significant inhibition of viral replication at micromolar concentrations, suggesting a mechanism that may involve interference with viral RNA synthesis or entry into host cells .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation: It could modulate receptor activity on the surface of cells, affecting signaling pathways that lead to cell growth or apoptosis.

Case Studies and Research Findings

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial and anticancer activities. In vitro studies have shown that 2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione and its derivatives can inhibit the growth of various microbial strains and cancer cell lines:

- Antimicrobial Activity : Compounds derived from this scaffold have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics like gentamicin .

- Anticancer Activity : Studies have reported that these derivatives can induce apoptosis in cancer cells and inhibit cell proliferation in human cancer cell lines such as Caco-2 and HCT-116 . The structure-activity relationship (SAR) analysis suggests that modifications in lipophilicity can enhance these properties.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory potential, particularly through the inhibition of cyclooxygenase enzymes (COX). Inhibitory effects on COX enzymes are crucial for developing anti-inflammatory drugs.

Case Study 1: Antileishmanial Activity

A recent study highlighted the effectiveness of this compound derivatives against Leishmania tropica, outperforming traditional treatments like Glucantime. The most potent derivative exhibited an IC50 value of .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of isoindole derivatives, revealing a free radical scavenging effect with some compounds showing IC50 values as low as . These findings suggest potential applications in treating oxidative stress-related conditions.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The bioactivity of isoindole-dione derivatives is highly dependent on the substituent at the N-2 position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Isoindole-dione Derivatives

Physicochemical Properties

- Melting Points: Aliphatic substituents (e.g., phenylethyl) lower melting points (107–109°C for 2-(2-methoxyphenoxy)ethyl analog ), while aromatic groups (pyrimidine, quinoline) increase thermal stability due to enhanced crystallinity.

- Solubility : Pyrimidine’s polar nature improves aqueous solubility compared to hydrophobic groups like phenylethyl, critical for pharmacokinetics.

Q & A

Q. What strategies optimize synthetic yields for complex derivatives?

- Answer :

- Catalyst screening : Palladium or Raney Ni catalysts improve coupling reactions (e.g., Suzuki-Miyaura for pyrimidine attachment) .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 10 hours to 30 minutes) for cyclization steps .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.